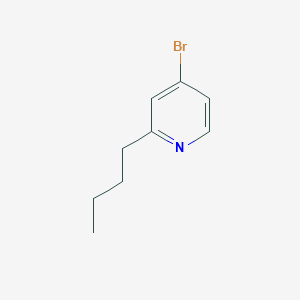

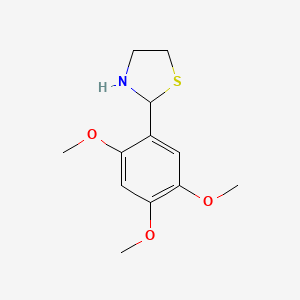

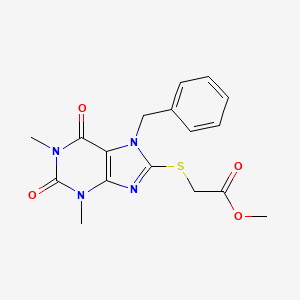

![molecular formula C23H25N5 B2766868 1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 320422-30-8](/img/structure/B2766868.png)

1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Therefore, TAK-659 has the potential to be used as a therapeutic agent in the treatment of various autoimmune diseases, such as rheumatoid arthritis and lupus.

Scientific Research Applications

Synthesis and Material Applications

Synthesis Methods : A key area of research involves developing efficient synthesis methods for pyrazolo[3,4-d]pyrimidines and related heterocycles due to their potential applications in various domains. For example, studies have demonstrated methods for synthesizing pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, highlighting their potential in creating materials with specific properties (Deohate & Palaspagar, 2020).

Material Properties : Research on ortho-linked aromatic polyimides based on similar compounds has shown that these materials exhibit excellent solubility, thermal stability, and potential for application in advanced material sciences (Hsiao, Yang, & Chen, 2000). These findings indicate the relevance of tert-butyl pyrazolo[3,4-d]pyrimidines in the development of new polymers with desirable properties.

Biological Activity

While the request specifically excluded drug use, dosage, and side effects, it's worth noting that related research often explores the biological activity of these compounds. For instance, studies on pyrazolo[3,4-d]pyrimidine analogs of 1-methylisoguanosine have investigated their affinity for adenosine receptors, suggesting potential applications in medicinal chemistry (Harden, Quinn, & Scammells, 1991). This line of research underscores the broader implications of synthesizing and studying compounds like 1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in understanding receptor interactions and designing receptor-specific drugs.

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is suggested that the compound may be useful as a semi-flexible linker in protac development for targeted protein degradation . This implies that the compound could potentially interact with its targets to form a ternary complex, leading to the degradation of the target proteins .

Biochemical Pathways

Similar compounds have been used as tools to probe biochemical pathways, such as the mycobacterial oxidative phosphorylation pathway .

Pharmacokinetics

It is mentioned that the incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3d orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Result of Action

The compound’s potential role in targeted protein degradation suggests that it could lead to the reduction or elimination of specific target proteins within the cell .

properties

IUPAC Name |

1-tert-butyl-3,6-bis(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5/c1-14-6-10-16(11-7-14)19-18-20(24)25-21(17-12-8-15(2)9-13-17)26-22(18)28(27-19)23(3,4)5/h6-13H,1-5H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXIRNXIBSOVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC(=NC(=C23)N)C4=CC=C(C=C4)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

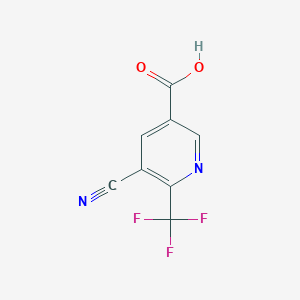

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)

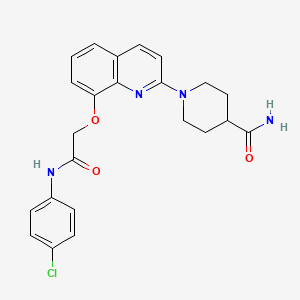

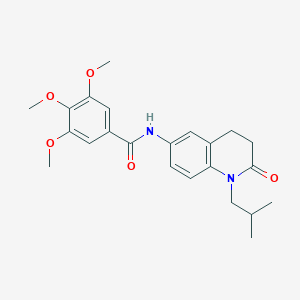

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

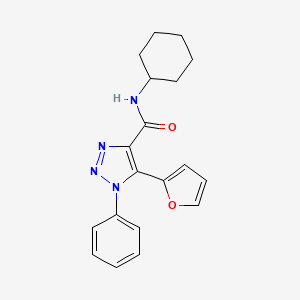

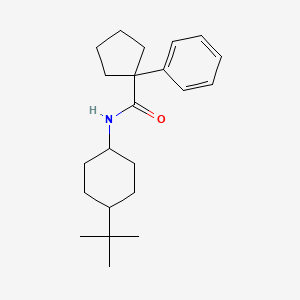

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766800.png)

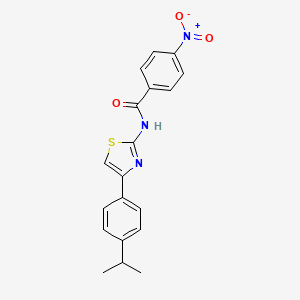

![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2766801.png)

![3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/no-structure.png)